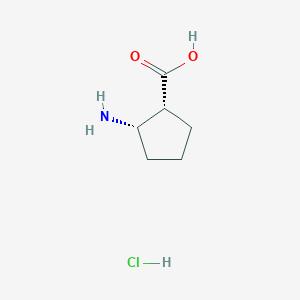
2,4,5,6-Tetraaminopyrimidine sulfate
Overview
Description
2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is an organic compound that has been studied extensively in the past few decades. TAPS is a white, crystalline solid at room temperature, and is soluble in water. It is a precursor to many other compounds, and has numerous applications in the fields of biochemistry, medicine, and materials science. The synthesis of TAPS is relatively simple, and it can be synthesized from a variety of starting materials. In addition, TAPS has been used in a variety of laboratory experiments and applications, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Electrochemical Synthesis
2,4,5,6-Tetraaminopyrimidine (TAP) has been studied for its electrochemical synthesis in acid media. It's an intermediate in the synthesis of methotrexate, used for medical treatment of acute leucosis. Electrochemical reduction of 2,4,6-tetramino-5-nitrosopyrimidine in both alkaline and acid media is a key process, with acid media being advantageous due to the absence of sodium sulfate waste during AP isolation (Arkhipova & Avrutskaya, 1996).
Vasodilation Properties
TAP has been linked to the synthesis of pyrimidine and triazine 3-oxide sulfates, which are found to be vasodilators. These compounds, upon reacting with sources of sulfur trioxide, yield heterocyclic O-sulfates with unique physical properties and potential hypotensive effects (Mccall et al., 1983).
Synthesis of Isoxanthopterinacetates
TAP has been used in the synthesis of methyl and ethyl isoxanthopterin-6-acetates and their 4-amino analogues. This synthesis path is unique as these compounds exist in an imine form, a rare occurrence compared to related compounds that exist in enamine form (Iwanami, 1971).
Antimalarial and Antitumor Agents
Research into new 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, synthesized via the reaction with symmetrical a-diketones and TAP, has been conducted for their potential as antimalarial and antitumor agents. These studies contribute to a broader survey of new folate antagonists as candidates for these applications (Rosowsky et al., 1973).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,4,5,6-Tetraaminopyrimidine sulfate is primarily used as an intermediate in the synthesis of anti-cancer drugs such as Methotrexate and Fludarabine . These drugs target rapidly dividing cells, which is a characteristic of cancer cells .
Mode of Action
By blocking this conversion, the drug effectively halts cell division, particularly in rapidly dividing cells like cancer cells .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the folate pathway. As mentioned, Methotrexate, a drug synthesized using this compound, inhibits DHFR, a key enzyme in the folate pathway. This inhibition disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells .
Pharmacokinetics
Methotrexate is primarily excreted unchanged by the kidneys .
Result of Action
The result of the action of this compound is the synthesis of drugs that can inhibit cell division, leading to the death of rapidly dividing cells, such as cancer cells . This makes it a valuable compound in the production of certain anti-cancer drugs.
Action Environment
The action of this compound, like most chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other substances. It’s worth noting that this compound should be stored in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of methotrexate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
Given its role in the synthesis of methotrexate , it may indirectly influence cell function by contributing to the production of this drug, which is known to affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an intermediate in the synthesis of methotrexate , it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of methotrexate , it may interact with enzymes or cofactors involved in this process.
properties
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFDQWUCTUJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037023 | |
| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5392-28-9, 49647-58-7 | |
| Record name | 2,4,5,6-Tetraaminopyrimidine sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49647-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraaminopyrimidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5392-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidinetetrayltetraamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrimidinetetramine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAAMINOPYRIMIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QQY0I99M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Are there efficient and environmentally friendly methods to analyze 2,4,5,6-Tetraaminopyrimidine sulfate concentrations?
A: Yes, researchers have developed a rapid and sensitive micellar liquid chromatography method for determining this compound concentrations. [] This method utilizes a micellar mobile phase containing Tween-20 and n-butanol, significantly reducing the need for harmful organic solvents. This makes the method more environmentally friendly and cost-effective due to the reduced solvent consumption and disposal requirements.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)







